An In-depth Technical Guide to 5-Cyano-6-methylnicotinic Acid
An In-depth Technical Guide to 5-Cyano-6-methylnicotinic Acid
This guide provides a comprehensive technical overview of 5-Cyano-6-methylnicotinic acid (CAS No. 1216866-96-4), a functionalized pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a carboxylic acid, a nitrile, and a methyl group on a pyridine ring, this molecule presents a unique scaffold for the development of novel chemical entities. This document synthesizes fundamental data, outlines logical and field-proven synthetic strategies, and discusses potential applications based on the established bioactivity of related heterocyclic compounds.
Core Compound Identification and Properties
5-Cyano-6-methylnicotinic acid is a distinct chemical entity whose structure lends itself to a variety of chemical modifications, making it a valuable building block in synthetic chemistry.
Physicochemical and Structural Data
A summary of the key identification and property data for 5-Cyano-6-methylnicotinic acid is presented below.
| Property | Value | Source |
| CAS Number | 1216866-96-4 | BLD Pharm[1] |
| Molecular Formula | C₈H₆N₂O₂ | BLD Pharm[1] |
| Molecular Weight | 162.15 g/mol | BLD Pharm[1] |
| SMILES | O=C(O)C1=CN=C(C)C(C#N)=C1 | BLD Pharm[1] |
| IUPAC Name | 5-Cyano-6-methylpyridine-3-carboxylic acid | - |
Strategic Synthesis and Methodologies
Direct, published synthetic routes for 5-Cyano-6-methylnicotinic acid are not widely available in core chemical literature, which is common for specialized building blocks. However, a Senior Application Scientist can readily devise robust synthetic pathways based on established, reliable transformations of pyridine rings. The choice of strategy depends on the availability of starting materials. Two logical and scientifically sound approaches are detailed below: the Sandmeyer Reaction from an amino precursor and Transition-Metal-Catalyzed Cyanation from a halo precursor.
Proposed Synthetic Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[2][3][4] This approach is highly reliable and provides a predictable substitution pattern.
Causality Behind Experimental Choices: This pathway is chosen for its high efficiency and the common availability of amino-substituted pyridines. The conversion of an amine to a diazonium salt, followed by displacement with a copper(I) cyanide complex, is a well-documented and scalable process.[3]
Caption: Proposed Sandmeyer reaction workflow for synthesis.
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization:
-
Suspend 5-amino-6-methylnicotinic acid in a solution of aqueous hydrochloric acid (e.g., 2 M).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Warm the cyanide solution gently (e.g., to 60-70 °C).
-
Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (N₂ gas) should be observed.
-
After the addition is complete, continue heating the reaction mixture for approximately 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to protonate the carboxylic acid and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-Cyano-6-methylnicotinic acid.
-
Proposed Synthetic Pathway 2: Transition-Metal-Catalyzed Cyanation
Modern synthetic organic chemistry heavily relies on transition-metal catalysis for forming carbon-carbon and carbon-heteroatom bonds. Palladium- or nickel-catalyzed cyanation of an aryl halide is a powerful and versatile method that offers broad functional group tolerance under relatively mild conditions.[1][5]
Causality Behind Experimental Choices: This pathway is advantageous if the halo-substituted precursor, such as 5-bromo-6-methylnicotinic acid, is more readily accessible than the amino-analogue. Nickel and palladium catalysts are highly effective for this transformation, and various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and moisture stability compared to alkali metal cyanides.[6]
Caption: Proposed transition-metal-catalyzed cyanation workflow.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-6-methylnicotinic acid (or its methyl/ethyl ester to improve solubility and prevent catalyst poisoning).
-
Add zinc cyanide (Zn(CN)₂, ~0.6 equivalents).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and wash with aqueous sodium bicarbonate or EDTA solution to remove zinc salts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If an ester was used, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Purify the crude product by column chromatography or recrystallization.
-
Analytical Characterization
While a public spectral database for this specific molecule is not available, its structure allows for predictable analytical signatures. A researcher synthesizing this compound would rely on the following techniques for structural validation.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic region: Two singlets corresponding to the protons on the pyridine ring. - Aliphatic region: A singlet around 2.5-2.8 ppm for the methyl (CH₃) group. - A broad singlet at high ppm (>10 ppm) for the carboxylic acid proton (COOH), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aromatic region (120-160 ppm) for the pyridine ring carbons. - A signal for the nitrile carbon (-C≡N) typically around 115-120 ppm. - A signal for the carboxylic acid carbonyl carbon (-COOH) above 165 ppm. - A signal in the aliphatic region (~20-25 ppm) for the methyl carbon. |
| FT-IR Spectroscopy | - A sharp, strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch. - A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₆N₂O₂ (162.04 g/mol ). |
Reference spectra for the closely related 6-Methylnicotinic acid are available and can serve as a useful comparison point for the pyridine ring signals.[7]
Potential Applications in Research and Drug Development
Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities.[8][9] The introduction of a cyano group adds a unique electronic and steric profile, opening avenues for new applications.
-
Antimicrobial and Antifungal Agents: Many heterocyclic nitrile compounds exhibit potent antimicrobial properties. The cyano group can participate in hydrogen bonding and other interactions within enzyme active sites. Nicotinic acid derivatives themselves have been explored as starting points for novel antibacterial and antifungal agents.[8][10]
-
Enzyme Inhibition: The nitrile group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of certain enzymes, particularly cysteine proteases.
-
Metabolic Pathway Modulation: As a derivative of nicotinic acid (Vitamin B3), this compound could potentially interact with pathways involved in NAD⁺ biosynthesis, though this would require empirical validation.[11]
-
Scaffold for Medicinal Chemistry: The three distinct functional groups (acid, nitrile, methyl) provide orthogonal handles for further chemical modification, making it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Potential research applications of the core molecule.
Safety, Handling, and Disposal
Proper safety protocols are paramount when handling any chemical. The following guidelines are based on the known hazard statements for 5-Cyano-6-methylnicotinic acid and safety data for structurally similar compounds like 6-methylnicotinic acid.[12][13][14]
Hazard Identification
Based on available data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
-
Handling Practices: Avoid formation of dust and aerosols.[16] Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.
This guide provides a foundational framework for understanding, synthesizing, and utilizing 5-Cyano-6-methylnicotinic acid. By leveraging established chemical principles and data from related structures, researchers can confidently and safely incorporate this versatile building block into their research and development programs.
References
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ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]
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Alfa Aesar. (2025). 6-Methylnicotinic acid - SAFETY DATA SHEET. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
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James Ashenhurst. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
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Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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YouTube. (2023). Cyanation Reaction. Retrieved from [Link]
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PDXScholar. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Retrieved from [Link]
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PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]
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(n.d.). 10. Sandmeyer reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). [11C]Cyanation of Arylboronic Acids in Aqueous Solution.
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Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
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